molecular formula C8H10IN B6329053 4-Ethyl-2-iodoaniline CAS No. 280773-47-9

4-Ethyl-2-iodoaniline

Cat. No. B6329053
CAS RN: 280773-47-9
M. Wt: 247.08 g/mol
InChI Key: CDIVITZCXSLLQQ-UHFFFAOYSA-N
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Description

4-Ethyl-2-iodoaniline is an organic compound consisting of a substituted aniline. It has a molecular formula of C8H10IN .


Synthesis Analysis

The synthesis of anilines like 4-Ethyl-2-iodoaniline often involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-iodoaniline is characterized by a molecular formula of C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .


Physical And Chemical Properties Analysis

4-Ethyl-2-iodoaniline has a density of 1.7±0.1 g/cm³, a boiling point of 293.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±3.0 kJ/mol and a flash point of 131.5±25.4 °C . The compound has a molar refractivity of 52.9±0.3 cm³ .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and drugs, playing a crucial role in cell biology. “4-Ethyl-2-iodoaniline” can be utilized in the synthesis of indole derivatives, which are biologically active compounds used for treating cancer cells, microbes, and various disorders .

Medicinal Chemistry

In medicinal chemistry, “4-Ethyl-2-iodoaniline” serves as a precursor for the development of pharmaceuticals. Its iodine moiety is particularly useful for constructing complex molecules that can interact with biological targets .

Material Science

The compound’s unique properties make it a valuable building block in material science. It can be used to create novel materials with specific electronic or photonic characteristics .

Catalysis

“4-Ethyl-2-iodoaniline” can be employed in ligand design for catalysis. Its structure allows for the development of catalysts that can accelerate chemical reactions, which is essential in industrial processes .

Organic Synthesis Methodology

This compound is also important in organic synthesis methodology. It can be used to develop new synthetic routes or improve existing ones, making the production of complex organic molecules more efficient .

Green Synthetic Organic Chemistry

In the pursuit of environmentally friendly chemical processes, “4-Ethyl-2-iodoaniline” can be used in green synthetic organic chemistry. It helps in designing reactions that minimize waste and reduce the use of hazardous substances .

Heterocyclic Chemistry

As a building block in heterocyclic chemistry, “4-Ethyl-2-iodoaniline” is instrumental in constructing heterocycles, which are core structures in many pharmaceuticals and agrochemicals .

Analytical Chemistry

Lastly, in analytical chemistry, “4-Ethyl-2-iodoaniline” can be used as a standard or reagent in various analytical techniques to identify or quantify substances .

Safety and Hazards

4-Ethyl-2-iodoaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-ethyl-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVITZCXSLLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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